molecular formula C7H15NO2 B12830616 ((2R,6R)-Piperidine-2,6-diyl)dimethanol

((2R,6R)-Piperidine-2,6-diyl)dimethanol

Cat. No.: B12830616
M. Wt: 145.20 g/mol
InChI Key: MCEPYPBCTYUNDH-RNFRBKRXSA-N
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Description

((2R,6R)-Piperidine-2,6-diyl)dimethanol is a chiral piperidine derivative featuring two methanol groups at the 2 and 6 positions of the saturated six-membered ring. Its stereochemistry (R,R configuration) is critical for its physicochemical properties and biological interactions. The compound has been studied for its structural characteristics, particularly in crystallography, where its cis isomer (cis-(piperidine-2,6-diyl)dimethanol) has been analyzed for hydrogen-bonding patterns and molecular packing .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(2R,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7-/m1/s1

InChI Key

MCEPYPBCTYUNDH-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H](N[C@H](C1)CO)CO

Canonical SMILES

C1CC(NC(C1)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,6R)-Piperidine-2,6-diyl)dimethanol typically involves the reduction of a suitable precursor. One common method is the catalytic hydrogenation of a piperidine derivative under specific conditions. For instance, the reduction of 2,6-diformylpiperidine using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

((2R,6R)-Piperidine-2,6-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of piperidine derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can facilitate the substitution of hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine-2,6-dicarboxylic acid, while substitution reactions can produce various piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((2R,6R)-Piperidine-2,6-diyl)dimethanol is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology

In biological research, this compound serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.

Medicine

This compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of ((2R,6R)-Piperidine-2,6-diyl)dimethanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, some derivatives may act as inhibitors of enzymes involved in neurotransmitter synthesis, thereby affecting neurological function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ((2R,6R)-Piperidine-2,6-diyl)dimethanol:

cis-(Piperidine-2,6-diyl)dimethanol
  • Molecular Formula: C₇H₁₅NO₂
  • Key Differences : Stereochemistry (cis vs. trans) alters hydrogen-bonding networks and crystal packing .
  • Applications : Primarily studied for crystallographic properties rather than biological activity.
2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol
  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Key Differences: Propanol substituents instead of methanol; mixed stereochemistry (2S,6R) increases steric bulk and modifies ligand-metal interactions .
  • Applications : Used in synthesizing conformationally restricted metal complexes for catalysis.
(4-Iodopyridine-2,6-diyl)dimethanol
  • Molecular Formula: C₇H₈INO₂
  • Key Differences : Aromatic pyridine core (vs. saturated piperidine) introduces electron-withdrawing effects; iodine substituent enhances reactivity in cross-coupling reactions .
  • Applications: Potential intermediate in pharmaceutical synthesis.
(2R,6R)-Hydroxynorketamine (HNK)
  • Molecular Formula: C₁₂H₁₄ClNO₂
  • Key Differences : Ketamine-derived metabolite with hydroxyl groups; shares R,R configuration but includes a chlorophenyl moiety.
trans-2,6-Piperidinedicarboxylic Acid
  • Molecular Formula: C₇H₁₁NO₄
  • Key Differences: Carboxylic acid groups (vs. methanol) enable chelation of metal ions, influencing solubility and coordination chemistry .
  • Applications : Metal-organic framework (MOF) construction and catalysis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Properties/Applications References
This compound C₇H₁₅NO₂ 145.20 Methanol, Piperidine (2R,6R) Ligand in coordination chemistry
cis-(Piperidine-2,6-diyl)dimethanol C₇H₁₅NO₂ 145.20 Methanol, Piperidine cis Crystallographic studies
2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol C₁₃H₂₆N₂O₂ 242.36 Propanol, Piperidine (2S,6R) Metal complex synthesis
(4-Iodopyridine-2,6-diyl)dimethanol C₇H₈INO₂ 265.05 Methanol, Pyridine - Synthetic intermediate
(2R,6R)-Hydroxynorketamine C₁₂H₁₄ClNO₂ 263.70 Hydroxyl, Ketamine core (2R,6R) Antidepressant, antinociceptive agent
trans-2,6-Piperidinedicarboxylic acid C₇H₁₁NO₄ 173.17 Carboxylic acid, Piperidine trans Metal chelation, MOFs

Key Research Findings

Stereochemical Influence: The R,R configuration of this compound enhances its suitability as a chiral ligand, whereas the cis isomer forms distinct crystal lattices due to altered hydrogen bonding .

Biological Activity: (2R,6R)-HNK, a structurally related metabolite, exhibits delayed but sustained antinociception via AMPA receptor activation, unlike ketamine’s rapid but short-lived effects .

Ligand Design: Propanol-substituted analogues (e.g., 2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol) show enhanced steric effects, improving metal complex stability in catalytic applications .

Safety Profiles : (2R,6R)-HNK lacks ketamine’s adverse effects (e.g., dystaxia), highlighting how structural modifications (e.g., hydroxylation) mitigate toxicity .

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